Methyl O-methylpodocarpate

Beschreibung

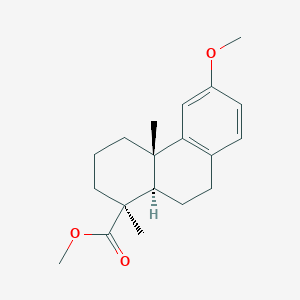

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKWXDWRTACMCC-QRQLOZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-74-9 | |

| Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl O Methylpodocarpate

Strategic Approaches to Methyl O-methylpodocarpate Synthesis

The synthesis of this compound and its core podocarpane (B1244330) framework is a subject of significant interest, leading to the development of various strategic approaches. These strategies aim for efficiency, stereocontrol, and the ability to generate structural diversity.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies have been successfully applied in the synthesis of molecules based on the podocarpate scaffold. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together at a late stage. This approach can be highly efficient for complex molecules. For instance, a convergent approach has been utilized for the synthesis of (±)-O-methyljoubertiamine, where a key cyclohexadienylium iron complex acts as a synthetic equivalent of a p-methoxyphenyl cation. rsc.org

Divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. This is particularly useful for creating libraries of related compounds for biological screening. A natural product-inspired synthesis has been reported to generate a collection of compounds based on bicyclic scaffolds, demonstrating the power of divergent strategies to create chemical diversity with three-dimensional complexity. mdpi.com This approach often begins with a readily available starting material, which is then systematically modified to produce a range of analogues.

Stereoselective Synthesis of Podocarpate Frameworks

The stereoselective synthesis of the podocarpate framework is crucial due to the presence of multiple chiral centers. Achieving the correct relative and absolute stereochemistry is a primary challenge. Researchers have developed highly stereoselective methods to construct the characteristic tricyclic system. mdpi.com

One notable strategy involves an intramolecular aldol (B89426) reaction, which can proceed with high diastereoselectivity to form the bicyclic core. mdpi.com Another powerful technique is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For example, the synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor has been achieved through a convergent and stereoselective route. beilstein-journals.org Furthermore, Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity, a structural motif relevant to the podocarpane skeleton. uva.es The stereochemical integrity of these synthetic routes is often confirmed by advanced analytical techniques, including 2D NMR experiments. mdpi.com

Optimized Protocols for Esterification and O-Methylation

The preparation of this compound from its natural precursor, podocarpic acid, requires two key transformations: esterification of the carboxylic acid and O-methylation of the phenolic hydroxyl group. mdpi.com While these are standard transformations, optimizing the protocols is essential for high-yield synthesis.

Esterification is typically achieved by reacting podocarpic acid with methanol (B129727) in the presence of an acid catalyst. O-methylation of the phenolic group is often carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Researchers have explored various conditions to maximize the efficiency of these reactions. For instance, selective cleavage of methyl esters in the presence of other functional groups can be achieved using reagents like phenyl selenide (B1212193) anion, highlighting the importance of choosing appropriate reaction conditions to avoid unwanted side reactions. researchgate.net

Table 1: Optimized Conditions for Key Synthetic Transformations

| Transformation | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Stereoselective Aldol Cyclization | 10% aq. HCl | High diastereoselectivity (>20:1) | mdpi.com |

| Esterification | Methanol, Acid Catalyst | Standard procedure for converting carboxylic acid to methyl ester | mdpi.com |

| O-Methylation | Dimethyl sulfate or Methyl iodide, Base | Standard procedure for converting phenol (B47542) to methyl ether | mdpi.com |

Targeted Derivatization Strategies for Structural Elucidation and Biological Probing

The chemical modification of this compound is a powerful tool for both confirming its structure and exploring its potential biological activities. By selectively introducing functional groups at different positions, chemists can create a diverse range of derivatives with unique properties.

Functionalization at Aromatic and Alicyclic Sites

The podocarpane skeleton offers several sites for functionalization, including the aromatic A-ring and the alicyclic B and C rings. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. For example, chromium tricarbonyl complexes of this compound have been synthesized, which can influence the reactivity of the aromatic ring. mcmaster.ca

Functionalization of the alicyclic rings often involves targeting specific carbon atoms. For instance, benzylic oxidation at C-7 is a common transformation. mcmaster.ca The introduction of functional groups at other positions, such as the C-19 methyl group, has also been explored, although this can be challenging. mcmaster.ca The synthesis of steroids with a functionalized aromatic A-ring has been achieved through strategies involving intramolecular Diels-Alder cycloadditions. researchgate.net

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of this compound is critical for synthesizing specific target molecules. Various strategies have been developed to control the site of reaction. Directing groups can be employed to steer a reagent to a particular position. For example, the use of a pivaloyl-directing group has enabled the regioselective C4-arylation of indoles. nih.gov

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of complex molecules. nih.govmdpi.com This approach allows for the direct conversion of C-H bonds into new functional groups, often with high selectivity. For instance, palladium-catalyzed direct arylation has been used for the C6-arylation of azaindoles. nih.gov Similarly, organotin-mediated reactions have been shown to be effective for the regioselective functionalization of unprotected carbohydrates, a strategy that could potentially be adapted for diterpenoids. nih.gov

Table 2: Regioselective Functionalization Methods

| Target Site | Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|---|

| C-4 (Indole Analogue) | Directed C-H Arylation | Pd(PPh3)2Cl2, Ag2O, DBU | Pivaloyl directing group | nih.gov |

| C-6 (Azaindole Analogue) | Pd-catalyzed Direct Arylation | Pd(OAc)2, DavePhos, PivOH, Cs2CO3 | High tolerance of functional groups | nih.gov |

| Benzylic C-H (General) | Transition Metal-Free Photocatalysis | Photocatalyst, CBr4, K2HPO4 | Synthesis of benzylic ethers and esters | uantwerpen.be |

Halogenation for Further Coupling (e.g., Iodination)

Halogenation, particularly iodination, of this compound serves as a critical step for introducing a reactive handle, primarily at the C-13 position of the aromatic ring. This transformation paves the way for a variety of subsequent cross-coupling reactions, enabling the synthesis of diverse derivatives.

A common method for the iodination of this compound involves the use of iodine in the presence of a mercury catalyst. grafiati.com Another established procedure utilizes iodine and mercury(II) acetate (B1210297) in acetic acid. tandfonline.com In a typical reaction, this compound is dissolved in acetic acid, followed by the addition of a solution of mercury(II) acetate in acetic acid. The mixture is heated, and then iodine is added to furnish methyl 13-iodo-O-methylpodocarpate. tandfonline.comtandfonline.comtandfonline.com This iodinated derivative is a key intermediate for the synthesis of various analogs. tandfonline.comtandfonline.comucf.edu

The presence of a bromine atom, as seen in methyl 6-alpha-bromo-7-oxo-O-methylpodocarpate, also introduces a reactive site for further transformations. ontosight.aimcmaster.ca

Table 1: Iodination of this compound

| Reagents | Solvent | Conditions | Product | Reference |

| Iodine, Mercury(II) acetate | Acetic Acid | Heated to 70°C | Methyl 13-iodo-O-methylpodocarpate | tandfonline.com |

| Iodine, Mercury catalyst | Not specified | Not specified | 13-iodo methyl-o-methyl podocarpate | grafiati.com |

Oxidation Reactions for Ketone/Hydroxyl Introduction

Oxidation reactions are pivotal in modifying the steroidal-like core of this compound, allowing for the introduction of ketone and hydroxyl functionalities at various positions. These transformations are crucial for building structural complexity and generating derivatives with potential biological activities.

A frequently targeted position for oxidation is C-7. The oxidation of this compound with chromium trioxide in acetic acid is a well-established method to produce methyl-O-methyl-7-ketopodocarpate. ucf.edu This reaction typically proceeds with a high yield. ucf.edu The resulting 7-keto derivative can be further reduced to the corresponding 7-hydroxy compound, methyl-O-methyl-7-hydroxypodocarpate. ucf.edu

Oxidation can also be directed to other positions. For instance, chromium trioxide oxidation has been used to introduce ketone groups at the C-9 position, leading to 9-oxo intermediates. The choice of oxidizing agent and reaction conditions can influence the position and degree of oxidation. Lead tetra-acetate has been employed for oxidation at the C-7 position of O-methyl-podocarpic acid. mcmaster.ca

The introduction of a hydroxyl group can also be achieved through different synthetic routes. For example, the synthesis of a 12,13-dihydroxypodocarpatriene derivative has been investigated, which can then be further oxidized. grafiati.com

Table 2: Oxidation of this compound and its Derivatives

| Starting Material | Reagent | Product | Reference |

| This compound | Chromium trioxide in acetic acid | Methyl-O-methyl-7-ketopodocarpate | ucf.edu |

| This compound | Chromium trioxide (1.5 equivalents) in acetic acid | 9-oxo intermediates | |

| Methyl-O-methyl-7-ketopodocarpate | Not specified (reduction) | Methyl-O-methyl-7-hydroxypodocarpate | ucf.edu |

Etherification and Esterification Strategies

Etherification and esterification are fundamental strategies for modifying the phenolic hydroxyl group and the carboxylic acid moiety (or its ester derivative) of the podocarpic acid scaffold. These reactions allow for the introduction of a wide array of substituents, leading to the creation of extensive libraries of compounds.

Etherification:

A novel and efficient method for synthesizing ether derivatives of podocarpic acid involves the copper-catalyzed cross-coupling reaction of methyl 13-iodo-O-methylpodocarpate with various aliphatic alcohols. tandfonline.comthieme-connect.com This one-step reaction, utilizing copper iodide as a catalyst, provides good yields of the desired ether derivatives. tandfonline.comthieme-connect.com This approach represents an improvement over older methods that required harsh conditions. tandfonline.com The synthesis of both symmetric and non-symmetric ether-linked dimers of methyl podocarpate derivatives has also been reported using thallium(III) trifluoroacetate. grafiati.com

Esterification:

The esterification of the carboxylic acid at C-4 is a common transformation. Podocarpic acid can be esterified by refluxing with methanol in the presence of an acid catalyst like sulfuric acid to yield methyl podocarpate. This methyl ester can then be O-methylated to form this compound. The hydrolysis of the ester group in this compound, a process known as saponification, can be achieved by treatment with aqueous sodium hydroxide (B78521) to regenerate the carboxylic acid. Hindered esters like this compound can also be hydrolyzed by prolonged refluxing in quinoline (B57606) with acetic or chloroacetic acid. thieme-connect.de

Furthermore, esterification has been employed to synthesize nitrogen-containing derivatives of other natural products, a strategy that could be applicable to this compound. rjraap.com

Table 3: Etherification and Esterification Reactions

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Etherification | Methyl 13-iodo-O-methylpodocarpate, Aliphatic alcohols | Copper iodide | Ether derivatives of podocarpic acid | tandfonline.comthieme-connect.com |

| Esterification | Podocarpic acid | Methanol, Sulfuric acid | Methyl podocarpate | |

| Saponification | This compound | Aqueous sodium hydroxide | O-methylpodocarpic acid | |

| Hydrolysis | This compound | Quinoline, Acetic acid | O-methylpodocarpic acid | thieme-connect.de |

Amidation and Related Nitrogen-Containing Derivative Synthesis

The synthesis of amide and other nitrogen-containing derivatives of this compound has been a significant area of research, driven by the biological importance of the amide functional group. tandfonline.comtandfonline.comucf.edu

A highly effective method for synthesizing amide derivatives is the copper-catalyzed cross-coupling reaction between methyl 13-iodo-O-methylpodocarpate and various amides. tandfonline.comtandfonline.comresearchgate.netucf.edu This reaction, using copper(I) iodide as the catalyst, provides a high-yield, one-step route to a range of N-substituted derivatives. tandfonline.comtandfonline.comresearchgate.net The reaction has been successfully applied to a variety of amides, including formamide, acetamide, propionamide, butyramide, benzamide, and 2-pyrrolidinone. tandfonline.comtandfonline.com This methodology has proven to be selective for the synthesis of aliphatic amide derivatives, as reactions with aromatic amides were reported to be unsuccessful. ucf.edu

The general procedure involves reacting methyl 13-iodo-O-methylpodocarpate with the desired amide in the presence of copper(I) iodide and potassium carbonate in a solvent like dioxane, under reflux conditions. tandfonline.comtandfonline.com This approach has led to the synthesis of a library of novel amide derivatives of podocarpic acid. ucf.edu

Beyond amidation at the C-13 position, other strategies for introducing nitrogen have been explored. For instance, the synthesis of aziridine (B145994) derivatives of podocarpic acid at the C-6 and C-7 positions has been reported. ucf.edu The synthesis of various nitrogen-containing heterocyclic scaffolds often involves sequential reactions of aminoalkynes with carbonyls, a strategy that could potentially be adapted for this compound. mdpi.com

Table 4: Synthesis of Amide Derivatives from Methyl 13-iodo-O-methylpodocarpate

| Amide | Catalyst System | Product | Reference |

| Formamide | Copper(I) iodide, K2CO3 | Methyl 13-formamido-O-methylpodocarpate | tandfonline.comtandfonline.com |

| Acetamide | Copper(I) iodide, K2CO3 | Methyl 13-acetamido-O-methylpodocarpate | tandfonline.comtandfonline.com |

| Propionamide | Copper(I) iodide, K2CO3 | Methyl 13-propionamido-O-methylpodocarpate | tandfonline.comtandfonline.com |

| Butyramide | Copper(I) iodide, K2CO3 | Methyl 13-butyramido-O-methylpodocarpate | tandfonline.comtandfonline.com |

| Benzamide | Copper(I) iodide, K2CO3 | Methyl 13-benzamido-O-methylpodocarpate | tandfonline.comtandfonline.com |

| 2-Pyrrolidinone | Copper(I) iodide, K2CO3 | Methyl 13-pyrrolidinone-O-methylpodocarpate | tandfonline.comtandfonline.com |

Click Chemistry Applications in this compound Functionalization

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. pcbiochemres.comnova.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has found widespread use in various fields, including drug discovery and bioconjugation. pcbiochemres.comnova.edumdpi.com

While direct applications of click chemistry to this compound are not extensively detailed in the provided context, the principles of this powerful synthetic tool are highly relevant for its functionalization. The introduction of an azide (B81097) or a terminal alkyne group onto the this compound scaffold would open up a vast chemical space for creating novel derivatives through click reactions.

For example, an azide-functionalized this compound could be readily coupled with a variety of alkyne-containing molecules to form stable 1,2,3-triazole linkages. nih.gov This strategy has been successfully employed in the development of inhibitors for various enzymes and in the modification of nanoparticles for targeted delivery. nih.govnih.gov The triazole ring itself is considered an important pharmacophore. nova.edu

The synthesis of azide-containing derivatives can be achieved through various methods, such as the reaction of a suitable precursor with sodium azide. researchgate.net Once an azide or alkyne handle is installed on the this compound framework, it can be reacted with a diverse range of click-ready partners, including fluorescent tags, polymers, and other bioactive molecules. mdpi.comnih.gov This modular approach allows for the rapid generation of compound libraries with a wide range of functionalities.

Catalyst Systems in Synthetic Transformations of this compound

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective tool for the functionalization of this compound, particularly at the C-13 position. tandfonline.comtandfonline.comthieme-connect.comresearchgate.netucf.eduingentaconnect.com These reactions offer a significant advantage over more expensive palladium-catalyzed systems. tandfonline.comtandfonline.comresearchgate.net

A key application of copper catalysis in the chemistry of this compound is the synthesis of amide and ether derivatives from the corresponding methyl 13-iodo-O-methylpodocarpate intermediate. tandfonline.comtandfonline.comtandfonline.comthieme-connect.comresearchgate.net

Amide Synthesis: The coupling of methyl 13-iodo-O-methylpodocarpate with a variety of amides is efficiently catalyzed by copper(I) iodide. tandfonline.comtandfonline.comresearchgate.net This reaction typically employs a base such as potassium carbonate and is carried out in a solvent like dioxane under reflux. tandfonline.comtandfonline.com This methodology has been used to synthesize a series of novel amide derivatives in high yields. tandfonline.comtandfonline.com

Ether Synthesis: Similarly, copper iodide catalyzes the cross-coupling of methyl 13-iodo-O-methylpodocarpate with aliphatic alcohols to form ether derivatives in good yields. tandfonline.comthieme-connect.com This one-step process provides an efficient route to a class of compounds that were previously more difficult to access. tandfonline.com

The use of a copper catalyst is advantageous due to its low cost and tolerance to various reaction conditions, including the presence of moisture and oxygen. tandfonline.com This robust nature makes copper-catalyzed reactions a practical and scalable method for the synthesis of diverse libraries of podocarpic acid derivatives.

Table 5: Copper-Catalyzed Reactions of Methyl 13-iodo-O-methylpodocarpate

| Coupling Partner | Catalyst | Product Type | Reference |

| Aliphatic Amides | Copper(I) iodide | Amide Derivatives | tandfonline.comtandfonline.comucf.eduresearchgate.net |

| Aliphatic Alcohols | Copper(I) iodide | Ether Derivatives | tandfonline.comthieme-connect.com |

Photoredox Catalysis in C-H Functionalization

Photoredox catalysis has emerged as a powerful strategy for the functionalization of C-H bonds under mild conditions, offering a high degree of selectivity and functional group tolerance. nih.gov This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling the activation of otherwise inert C-H bonds. In the context of complex natural products like this compound, this methodology provides a valuable tool for late-stage functionalization, allowing for the introduction of new functionalities and the synthesis of novel derivatives. nih.govnih.gov

A notable application of photoredox catalysis is the site-selective alkoxylation of the benzylic C-H bonds in this compound. nih.gov Researchers have developed a photocatalytic protocol that combines an iridium(III) photocatalyst with a copper(II) co-catalyst to achieve the introduction of benzylic C-O bonds. nih.govchemrxiv.org The reaction demonstrates remarkable site selectivity, preferentially functionalizing the benzylic position activated by the p-alkoxy group on the aromatic C-ring, even in the presence of other, weaker benzylic C-H bonds. nih.gov

The proposed mechanism for this transformation involves several key steps. Initially, the iridium(III) photocatalyst is excited by light and then oxidatively quenched by the copper(II) species to generate a highly oxidizing iridium(IV) complex. This complex then oxidizes the arene of the this compound, forming an arene radical cation. Subsequent deprotonation at the benzylic position and oxidation by Cu(II) leads to a quinone methide intermediate. This intermediate is then trapped by an alcohol nucleophile to yield the final benzylic ether product. nih.gov This dual catalytic system is efficient, often requiring only a modest excess of the alcohol coupling partner, which is advantageous when coupling two valuable and structurally complex molecules. nih.gov

The versatility of this method allows for the conjugation of this compound with a variety of structurally complex alcohol-containing molecules, including protected amino acids like serine. nih.gov This highlights the potential of photoredox-mediated C-H functionalization as a strategic tool in medicinal chemistry and the synthesis of elaborate molecular architectures. nih.gov

Table 1: Photoredox-Catalyzed C-H Alkoxylation of a this compound Derivative This table is interactive. You can sort and filter the data.

| Entry | Alcohol Nucleophile | Photocatalyst | Co-catalyst | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Protected Serine Derivative | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Cu(OTf)₂ | CH₃CN | 55 | nih.gov |

Other Transition Metal-Mediated Transformations (e.g., Chromium Tricarbonyl Complexes)

Beyond photoredox catalysis, other transition metals have been employed to mediate unique transformations of this compound, primarily through the formation of organometallic complexes with the aromatic C-ring. These complexes can alter the reactivity of the diterpenoid skeleton and facilitate further functionalization.

A significant area of investigation involves the formation of chromium tricarbonyl [Cr(CO)₃] complexes. The reaction of this compound with hexacarbonylchromium [Cr(CO)₆] results in the formation of diastereomeric complexes. In these structures, the Cr(CO)₃ fragment coordinates to either the α- or β-face of the aromatic ring. researchgate.net These diastereomers are separable by techniques such as reverse-phase high-pressure liquid chromatography (HPLC). researchgate.net

The complexation with the chromium tricarbonyl moiety significantly influences the spectroscopic properties of the molecule. Detailed analysis using high-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional techniques like COSY and 1H-13C shift correlation, has allowed for the unambiguous assignment of all proton and carbon signals in both the free ligand and the individual α- and β-complexes. researchgate.net These spectroscopic studies reveal that protons located near the metal center are notably deshielded if they fall within the cone of anisotropy of the carbonyl ligands. Furthermore, NMR data indicates conformational changes in the diterpene skeleton upon complexation, which correlate well with X-ray crystallographic data. researchgate.net

In addition to chromium, manganese tricarbonyl complexes of this compound have also been synthesized and studied. connectedpapers.comacs.org These transition metal complexes serve as valuable intermediates, activating the aromatic ring for subsequent reactions and enabling the synthesis of new diterpenoid derivatives.

Table 2: Transition Metal Complexes of this compound This table is interactive. You can sort and filter the data.

| Metal Fragment | Precursor | Product Description | Characterization Methods | Ref |

|---|---|---|---|---|

| Chromium Tricarbonyl [Cr(CO)₃] | Cr(CO)₆ | Separable α and β diastereomeric complexes | HPLC, 1H NMR, 13C NMR, 2D NMR, X-ray Crystallography | researchgate.net |

| Manganese Tricarbonyl [Mn(CO)₃] | Not specified | Manganese tricarbonyl complex | Not specified | connectedpapers.comacs.org |

Elucidation of Reaction Mechanisms and Kinetics in Methyl O Methylpodocarpate Chemistry

Mechanistic Pathways of Derivatization Reactions

The derivatization of Methyl O-methylpodocarpate primarily involves modifications at several key positions, including the C-ring and benzylic sites. These transformations often proceed through well-defined mechanistic pathways, which are crucial for predicting and controlling reaction outcomes.

One of the fundamental reactions is the esterification and O-methylation of the parent compound, podocarpic acid, to yield this compound. The esterification of podocarpic acid with methanol (B129727) is typically acid-catalyzed, proceeding through a standard Fischer esterification mechanism. This is followed by O-methylation of the phenolic hydroxyl group using an alkylating agent like dimethyl sulfate (B86663) in the presence of a base.

Oxidative derivatization at the benzylic C-7 position is a common strategy to introduce functionality. For instance, oxidation with chromium trioxide can introduce a ketone at this position. The mechanism likely involves the formation of a chromate (B82759) ester followed by elimination.

Furthermore, radical decarboxylation–sulfoxide cycloelimination of 2′-pyridylthio esters derived from this compound has been shown to produce Δ4(18)-alkenes in high yields. grafiati.com This process involves a radical chain mechanism. In contrast, the presence of a nitro group at the 13-position can inhibit this radical chain reaction, leading to the formation of a stable thiohydroxamic ester. grafiati.com

Recent advancements have explored the regioselective functionalization of benzylic C(sp3)-H bonds using transition metal-free photocatalysis. uantwerpen.be This method allows for the synthesis of various benzylic ethers and esters. The proposed mechanism involves the generation of a benzylic radical via hydrogen atom transfer to a photogenerated radical species, followed by reaction with a nucleophile. uantwerpen.be

The generation of an aryne at C-13 of podocarpic acid derivatives has been achieved through the synthesis of an anthranilic acid intermediate. grafiati.com This allows for subsequent nucleophilic addition reactions to introduce a variety of substituents at this position.

Kinetic Studies of Key Transformations

While specific kinetic data for many reactions of this compound are not extensively documented in publicly available literature, general principles of chemical kinetics can be applied to understand the factors influencing reaction rates. For instance, the rates of esterification and saponification reactions are dependent on factors such as temperature, concentration of reactants, and catalyst concentration.

Kinetic studies on the gas-phase reactions of hydroxyl radicals with a series of methyl esters provide insights into the reactivity of the ester functional group. nih.gov These studies, employing techniques like pulsed laser photolysis-laser induced fluorescence, have determined Arrhenius expressions for these reactions. nih.gov While not directly involving this compound, this data offers a foundational understanding of the kinetic behavior of the methyl ester moiety present in the molecule.

The rate of O-methylation is influenced by the choice of alkylating agent and the base used. For example, the reaction of methyl podocarpate with dimethyl sulfate in a sodium hydroxide-ethanol system proceeds at room temperature over a period of 2 hours.

The kinetics of reductive catalytic fractionation (RCF) of lignin (B12514952) model compounds, which share structural similarities with the aromatic portion of this compound, have been studied. mit.edu These studies highlight how catalyst choice can significantly impact reaction rates and product selectivity. mit.edu For instance, catalysts like Pt/C and Pd/C have been shown to achieve high monomer yields regardless of hydrogen pressure, while Ru/C and Ni/C exhibit lower yields in the absence of external hydrogen. mit.edu

Role of Intermediates in Reaction Outcomes

The formation and stability of intermediates play a pivotal role in dictating the final products of reactions involving this compound.

In the synthesis of this compound from podocarpic acid, methyl podocarpate is a key intermediate. Its successful formation is a prerequisite for the subsequent O-methylation step.

During oxidation reactions, 9-oxo intermediates can be formed. Careful control of reaction conditions is necessary to prevent overoxidation and the formation of unwanted byproducts.

The generation of an aryne intermediate at the C-13 position of podocarpic acid derivatives opens up a synthetic route to a variety of substituted analogues. grafiati.com The transient nature of this intermediate allows for reactions with various nucleophiles.

Furthermore, the intramolecular Michael reaction of an enone-diester derived from a related system proceeds through a cis-fused keto-diester intermediate in high yield, which is then stereoselectively converted to the final product. researchgate.net This highlights how the stereochemistry of intermediates can control the stereochemical outcome of a reaction.

Impact of Reaction Conditions on Selectivity and Yield

The selectivity and yield of chemical transformations involving this compound are highly sensitive to the reaction conditions employed.

Temperature is a critical parameter. For instance, in O-methylation reactions, precise temperature control is required to achieve selectivity, especially when competing hydroxyl groups are present. Similarly, the oxidation with chromium trioxide is conducted at a controlled temperature of 15–18°C over an extended period to favor the formation of the desired 9-oxo intermediate.

The choice of catalyst is another crucial factor, particularly in hydrogenation and C-H activation reactions. In reductive catalytic fractionation, the use of different catalysts such as Pt/C, Pd/C, Ru/C, and Ni/C leads to significant differences in monomer yields and selectivity. mit.edu For example, Ru/C and Ni/C primarily promote hydrodeoxygenation, whereas Pt/C and Pd/C can lead to either dehydrogenation or hydrogenation products depending on the presence of external hydrogen. mit.edu

Solvent choice can also influence reaction outcomes. In some cases, the use of specific solvent systems can enhance the rate and selectivity of a reaction. For example, in certain photocatalytic reactions, a mixture of DCE and HFIP is used as the solvent. uantwerpen.be

The stoichiometry of reagents is another key variable. For example, in the O-methylation of methyl podocarpate, a slight excess of dimethyl sulfate (1.2 equivalents) is used to ensure complete reaction. In oxidation reactions, the amount of oxidizing agent, such as chromium trioxide (1.5 equivalents), is carefully controlled to avoid overoxidation.

The nature of the base used can also affect the outcome. In O-methylation, sodium hydroxide (B78521) is used to deprotonate the phenolic hydroxyl group, facilitating its reaction with the alkylating agent.

The following interactive table summarizes the impact of various reaction conditions on the synthesis and derivatization of this compound and related compounds.

| Reaction | Reagents | Conditions | Yield | Selectivity/Remarks |

| Esterification of Podocarpic Acid | Methanol, Sulfuric Acid | Reflux, 8-12 hours | Quantitative | Forms methyl podocarpate intermediate. |

| O-Methylation of Methyl Podocarpate | Dimethyl Sulfate, NaOH | Room Temperature, 2 hours | 80-85% | Precise stoichiometry and temperature control are crucial for selectivity. |

| Saponification | Aqueous NaOH | Reflux, 3 hours | 90-95% | Hydrolyzes the methyl ester to the carboxylic acid. |

| Oxidation | Chromium Trioxide, Acetic Acid | 15-18°C, 5 days | - | Produces 9-oxo intermediates; control is needed to prevent overoxidation. |

| Benzylic Esterification (Photocatalytic) | Carboxylic Acid, Photocatalyst, K2HPO4, CBr4 | Room Temperature, Acetonitrile | 65% (for a specific example) | Regioselective functionalization at the benzylic site. uantwerpen.be |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl O Methylpodocarpate Derivatives

Systematic Structural Modifications and Their Biological Implications

The chemical scaffold of methyl O-methylpodocarpate offers several sites for modification, including the alicyclic rings, the aromatic moiety, and the side chain. Researchers have systematically altered these regions to probe their influence on biological activity.

The three alicyclic rings (A, B, and C) of the this compound core have been a primary focus for structural variation. Modifications often involve the introduction of new functional groups or alterations to the ring structure itself. For instance, the introduction of a ketone group at the C-7 position is a common strategy to create intermediates for further derivatization. ucf.edu The oxidation of this compound with chromium trioxide yields methyl-O-methyl-7-ketopodocarpate, a key intermediate for synthesizing various derivatives. ucf.edu

Further modifications can include the formation of a highly strained three-membered aziridine (B145994) ring between the C-6 and C-7 positions. ucf.edu This was achieved using Doyle's catalyst (Dirhodium tetrakis caprolactamate) in high yield. ucf.edu The resulting aziridine derivative serves as a precursor for nucleophilic ring-opening reactions, leading to novel compounds with potential biological activity. ucf.edu

The conformation of ring C has also been investigated. Studies on related podocarpic acid derivatives have shown that ring C preferentially adopts a half-chair conformation. kyoto-u.ac.jp This stereochemical preference can influence how the molecule interacts with biological targets.

The aromatic A-ring of this compound is another key area for structural modifications aimed at enhancing biological activity. The introduction of substituents on the aromatic ring can significantly impact the electronic properties and steric profile of the molecule.

One approach involves the coordination of a manganese tricarbonyl moiety (Mn(CO)₃⁺) to the aromatic ring. researchgate.netbrown.edu This creates a metal complex that activates the aromatic ring for nucleophilic addition reactions. researchgate.net Nucleophiles such as organolithium and Grignard reagents can then add to the activated ring, introducing new substituents. researchgate.net

Another strategy involves the synthesis of derivatives with modified aromatic A-rings, such as those containing a 2-hydroxy or 2-fluoro substituent, which have been explored in the context of creating steroid analogues. researchgate.net These modifications can influence interactions with biological targets, analogous to the tropolonic C ring of colchicine (B1669291) in its interaction with tubulin. researchgate.net

The table below summarizes some key modifications to the aromatic moiety and their synthetic context.

| Modification | Reagents/Method | Purpose/Outcome | Reference |

| Coordination of Mn(CO)₃⁺ | Mn(CO)₃⁺BF₄ | Activation of the aromatic ring for nucleophilic addition | researchgate.netbrown.edu |

| Introduction of 2-hydroxy or 2-fluoro substituents | Multi-step synthesis involving benzocyclobutenes | Synthesis of steroid analogues with potential antimitotic activity | researchgate.net |

| Iodination | Iodine | Preparation for amidation reactions | researchgate.net |

The ester group at C-4 of this compound represents a side chain that can be readily modified to influence the molecule's properties. One of the most common modifications is the conversion of the methyl ester to other functional groups, such as amides.

For instance, the synthesis of amide derivatives has been explored to enhance biological activity. researchgate.netgrafiati.com The process can involve the initial formation of iodomethyl-O-methylpodocarpate, which then undergoes amidation with various aliphatic amides using a copper catalyst. researchgate.net Interestingly, this method was found to be selective for the synthesis of aliphatic amides, as aromatic amides did not react under the same conditions, likely due to their reduced electrophilicity. researchgate.netgrafiati.com

Another example of side-chain modification involves the Willgerodt-Kindler reaction. acs.org Treatment of a 7-propionyl derivative of this compound with sulfur and morpholine (B109124) yielded a thiomorpholide, demonstrating a method for elongating and functionalizing the side chain at a different position on the ring system. acs.org

The table below illustrates some side chain derivatizations and their outcomes.

| Starting Material | Reaction/Modification | Product | Biological Context/Purpose | Reference |

| This compound | Iodination followed by amidation with aliphatic amides | Aliphatic amide derivatives | Exploration of potential anticancer and anti-tuberculosis properties | researchgate.netgrafiati.com |

| 7-Propionyl this compound | Willgerodt-Kindler reaction (sulfur and morpholine) | Thiomorpholide derivative | Side chain elongation and functionalization | acs.org |

Stereochemical Influences on Activity and Binding

Stereochemistry plays a critical role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. The rigid tricyclic core of the molecule provides a defined stereochemical framework.

The introduction of substituents at various positions can create new stereocenters, and the configuration of these centers can have a profound impact on biological activity. For example, in a study of truncated 4'-thioadenosine derivatives, the stereochemistry of a methyl substitution at the 4'-position significantly influenced binding affinity to the A₃ adenosine (B11128) receptor. nih.gov The 4'-β-methyl derivative exhibited the highest affinity, while the 4'-α-methyl derivative had lower affinity. nih.gov This highlights how subtle changes in stereochemistry can lead to significant differences in biological outcomes.

Conformational Analysis and Its Correlation with Biological Efficacy

The biological activity of a molecule is not only dependent on its structure and stereochemistry but also on its conformational flexibility and the specific conformations it adopts. Conformational analysis of this compound derivatives provides insights into the spatial arrangement of different parts of the molecule, which is crucial for understanding its interaction with biological targets.

Computational methods, such as molecular mechanics calculations, have been employed to investigate the stereochemistry and conformation of this compound. researchgate.net These studies help in assigning NMR spectra and understanding the preferred three-dimensional structures of these molecules. researchgate.net

The conformation of the ring system, particularly the C-ring, has been shown to prefer a half-chair conformation in related diterpenoid alcohols. kyoto-u.ac.jp This conformational preference can influence the orientation of substituents and their ability to engage in specific interactions with a receptor.

In a study of truncated 4'-thioadenosine derivatives, computational docking studies revealed that the biologically more active β-methyl derivative adopted a South conformation, which allowed for strong interactions within the receptor. nih.gov Conversely, the less active α-methyl derivative, while also adopting a South conformation, resulted in a flattened structure that hindered key interactions. nih.gov This demonstrates a direct correlation between the adopted conformation and biological efficacy.

Computational Approaches to SAR/SPR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the structure-activity and structure-property relationships of drug candidates. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful techniques used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.com

These methods can be used to build predictive models that aid in the design of new, more potent derivatives. nih.govnih.gov For example, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives led to the design and synthesis of new compounds with improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The models provided insights into the steric, electronic, and hydrogen-bond acceptor properties that govern antibacterial activity. nih.gov

In the context of this compound derivatives, computational approaches can be used to:

Predict the biological activity of newly designed compounds.

Understand the key structural features responsible for activity.

Elucidate the binding mode of these derivatives with their biological targets.

Explain differences in activity between stereoisomers.

For instance, molecular docking and dynamics simulations have been used to understand the different accommodation modes of triterpenoid (B12794562) amides at the TRPV1 vanillyl ligand pocket, highlighting the critical role of specific interactions, such as a C-H/π interaction with a phenylalanine residue. researchgate.net While not directly on this compound, this illustrates the power of these methods for closely related natural product derivatives.

The application of neural networks in QSAR studies of 3-methylfentanyl derivatives has also demonstrated the ability of these computational methods to establish robust models and predict the activity of new compounds. nih.gov Such approaches could be highly beneficial for guiding the synthesis and optimization of this compound derivatives for various therapeutic applications.

Biological and Pharmacological Investigations of Methyl O Methylpodocarpate and Its Derivatives

Antineoplastic and Cytotoxic Activities of Derived Analogs

In Vitro Cytotoxicity against Human Epidermoid Carcinoma

Synthetic intermediates derived from podocarpic acid, the parent compound of Methyl O-methylpodocarpate, have been the subject of investigations into their potential as antitumor agents. A notable area of this research has been the evaluation of their effectiveness against human epidermoid carcinoma of the nasopharynx in a laboratory setting. These studies have revealed that certain derivatives possess significant cytotoxic properties, capable of inhibiting the growth of these specific cancer cells.

One of the most potent compounds to emerge from this line of inquiry is a halogenated derivative of this compound. This particular analog demonstrated a remarkable ability to induce 50% inhibition of human epidermoid carcinoma cells at a very low concentration, highlighting its potential as a lead compound for further development in cancer therapeutics. The high degree of cytotoxicity observed in these in vitro studies underscores the importance of the podocarpic acid scaffold in designing novel antineoplastic agents.

Evaluation against Lymphoid Leukemias (L1210 and P388)

Following the promising results against human epidermoid carcinoma, the antitumor activity of podocarpic acid derivatives was further assessed against different cancer cell lines, specifically L1210 and P388 lymphoid leukemias in murine models. These cell lines are standard models used in the screening of potential anticancer drugs.

Despite the significant in vitro cytotoxicity observed against epidermoid carcinoma cells, the evaluation of these derivatives in mice bearing L1210 and P388 lymphoid leukemias did not yield evidence of significant antitumor activity. researchgate.netaustinpublishinggroup.com This discrepancy in efficacy suggests that the cytotoxic effects of these compounds may be highly specific to certain types of cancer cells or that factors related to in vivo bioavailability, metabolism, or the specific biology of these leukemias may limit their therapeutic potential in this context.

Differential Efficacy of Specific Halogenated Derivatives (e.g., Methyl 6-alpha-bromo-7-oxo-O-methylpodocarpate)

Within the series of synthetic intermediates derived from podocarpic acid, specific structural modifications have been shown to dramatically influence cytotoxic potency. A prime example of this is Methyl 6-alpha-bromo-7-oxo-O-methylpodocarpate, a halogenated derivative that has demonstrated exceptionally high cytotoxicity. researchgate.netnih.govresearchgate.net

In studies evaluating its effect on human epidermoid carcinoma of the nasopharynx, this compound was found to cause a 50% inhibition of cell growth at a molar concentration of 8.85 x 10-9 M. researchgate.netnih.govresearchgate.net This level of potency was markedly higher than that of the other derivatives that were examined, indicating that the introduction of a bromine atom at the 6-alpha position and a ketone at the 7-position of the O-methylpodocarpate structure are critical for its enhanced cytotoxic activity. This highlights the significant role that specific chemical substitutions play in modulating the biological efficacy of this class of compounds.

| Compound | Cell Line | Activity | Concentration for 50% Inhibition (IC50) |

|---|---|---|---|

| Methyl 6-alpha-bromo-7-oxo-O-methylpodocarpate | Human Epidermoid Carcinoma (Nasopharynx) | Significant Cytotoxicity | 8.85 x 10-9 M |

| Podocarpic Acid Derivatives | L1210 Lymphoid Leukemia (in vivo) | No Significant Antitumor Activity | Not Applicable |

| Podocarpic Acid Derivatives | P388 Lymphoid Leukemia (in vivo) | No Significant Antitumor Activity | Not Applicable |

Antimicrobial and Anti-infective Potential

Evaluation against Human Tuberculosis

While direct studies on the efficacy of this compound against Mycobacterium tuberculosis, the causative agent of human tuberculosis, are not extensively documented in available research, the broader class of podocarpic acid derivatives has been a subject of antimicrobial investigation. nih.gov The structural backbone of podocarpic acid has been utilized as a scaffold for the synthesis of new compounds with potential antimicrobial properties.

Research into podocarpic acid-polyamine conjugates has demonstrated that these derivatives can exhibit intrinsic antimicrobial activities. nih.gov For instance, certain amide-bonded and carbamate (B1207046) derivatives have shown potent growth inhibition against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and the fungus Cryptococcus neoformans. nih.gov Although these studies did not specifically focus on Mycobacterium tuberculosis, they establish that modifications of the podocarpic acid structure can lead to compounds with significant antimicrobial and antifungal effects. This suggests that the podocarpic acid framework, from which this compound is derived, holds potential for the development of new anti-infective agents. Further research would be necessary to specifically evaluate derivatives of this compound for activity against human tuberculosis.

Modulation of Plant Biological Processes (e.g., Inhibition of Plant Cell Growth)

Derivatives of podocarpic acid, including by extension this compound, have been recognized for their ability to influence plant biological processes. As a class of compounds, they have been reported to possess properties that inhibit the growth of plant cells. This inhibitory action affects fundamental aspects of plant development, such as cell expansion and division.

The capacity of these compounds to modulate plant growth suggests potential applications in the field of agricultural biotechnology. For instance, compounds that can control cell proliferation could theoretically be developed into plant growth regulators. However, specific studies detailing the precise mechanisms or the full extent of this compound's or its direct derivatives' impact on plant cell growth are not extensively covered in the currently available literature. The existing information primarily points to the general biological activity of the broader class of podocarpic acid derivatives in this domain.

| Compound Class | Biological Effect | Potential Application |

|---|---|---|

| Podocarpic Acid Derivatives | Inhibition of plant cell expansion and division | Agricultural Biotechnology (e.g., Plant Growth Regulators) |

Other Reported Bioactivities (e.g., Hormonal, Anti-inflammatory)

Beyond their well-documented antitumor potential, derivatives of podocarpic acid, the class of diterpenoid resin acids to which this compound belongs, have been recognized for a spectrum of other biological activities. nih.gov Notably, this class of compounds has been reported to possess both hormonal and anti-inflammatory properties. nih.govmolaid.com

Early investigations into the biological profile of podocarpic acid suggested its potential as a precursor for synthesizing compounds with estrogenic hormonal activity. acs.org Further research has substantiated the interest in these molecules for their endocrine effects. google.com In parallel, dedicated studies have been undertaken to formally evaluate the anti-inflammatory activity of podocarpic acid derivatives, indicating a sustained interest in this therapeutic area. researchgate.net While these activities are frequently cited in the literature, the primary focus of recent, in-depth pharmacological studies has largely shifted towards the cytotoxic properties of novel derivatives.

Pharmacological Target Identification and Validation for Derivatives

The discovery of biological activity in a parent compound like podocarpic acid often prompts further research into the synthesis of derivatives to enhance potency and elucidate specific pharmacological targets. ucf.edu this compound serves as a key intermediate in the creation of these novel molecules. ucf.edu The strategic modification of its structure, for instance, has led to the synthesis of various amide derivatives. ucf.edu

The process of target identification involves screening these newly synthesized compounds to assess their biological effects. A common approach is to test the derivatives against a broad panel of human cancer cell lines. ucf.edu This screening helps to identify which cell types are most sensitive to the compound and provides initial clues about its potential mechanism of action and therapeutic applications. ucf.edu This systematic evaluation is a critical step in validating the potential of a derivative as a new drug lead before more complex mechanistic studies are undertaken. ucf.eduucf.edu

Biochemical Target Engagement Studies

Confirming that a potential drug molecule interacts with its intended molecular target within a biological system is a fundamental step in drug development. This process, known as target engagement, is crucial for linking a biochemical interaction to a cellular or clinical response. pelagobio.com Modern biochemical techniques are employed to directly measure this engagement under physiologically relevant conditions. pelagobio.com

One such state-of-the-art method is the Cellular Thermal Shift Assay (CETSA®). This assay allows researchers to detect the binding of a drug to its target protein directly within cells or even in complex matrices like whole blood. pelagobio.com The principle of CETSA is that a protein becomes more thermally stable when its ligand (the drug) is bound. By heating the sample and measuring the amount of protein that remains soluble at different temperatures, scientists can confirm direct engagement. pelagobio.com This approach is advantageous because it does not require modification or labeling of the drug or the target protein, providing a more accurate picture of the interaction in a natural environment. pelagobio.com Such studies are essential for validating a drug's mechanism and helping to establish a clear relationship between target binding, pathway modulation, and therapeutic effect. pelagobio.com

Mechanism of Action at the Cellular and Molecular Level

The primary mechanism of action investigated for derivatives of this compound is cytotoxicity, particularly against cancer cells. ucf.edu Research has aimed to develop derivatives with high potency and selectivity, a key goal in cancer chemotherapy to minimize toxicity to healthy cells. ucf.edu

A standout derivative in these investigations is methyl 6α-bromo-7-oxo-O-methylpodocarpate. nih.govucf.edu Studies have demonstrated its significant cytotoxic capabilities. Specifically, it was shown to be a potent inhibitor of human epidermoid carcinoma of the nasopharynx in vitro. nih.gov The potency of this derivative highlights how specific structural modifications—in this case, the introduction of bromine at the C-6 position and a ketone at the C-7 position—can dramatically enhance biological activity. This introduction of a 7-keto group has been noted to have a "striking effect" on the reactivity of the molecule, an example of long-range electronic effects known as conformational transmission. cdnsciencepub.com

The table below details the specific cytotoxic activity reported for this derivative.

Table 1: In Vitro Cytotoxicity of a this compound Derivative

| Compound | Cell Line | Measurement | Concentration | Source(s) |

|---|

Interestingly, while this derivative showed high potency against the nasopharyngeal carcinoma cell line, subsequent evaluations in murine models against L1210 and P388 lymphoid leukemias did not yield significant antitumor activity. nih.gov This suggests that the mechanism of action may be highly specific to certain cancer types, underscoring the importance of broad screening panels for identifying the most promising therapeutic applications. nih.gov

Advanced Analytical and Spectroscopic Characterization of Methyl O Methylpodocarpate

Chromatographic Separations in Research Contexts

Chromatography is a fundamental technique for separating and purifying compounds from complex mixtures. In the context of Methyl O-methylpodocarpate, both high-performance liquid chromatography and column chromatography play significant roles in its analysis and isolation.

High-Performance Liquid Chromatography (HPLC) in Derivatization Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used for separating, identifying, and quantifying components in a mixture. researchgate.netjfda-online.com For compounds that lack a strong chromophore (a part of a molecule that absorbs light), chemical derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors. xjtu.edu.cnjasco-global.com This process involves chemically modifying the analyte to attach a light-absorbing or fluorescent tag. xjtu.edu.cn

Diterpenes, such as this compound, often lack strong UV absorption, making sensitive detection challenging without derivatization. xjtu.edu.cn While the direct HPLC analysis of derivatized this compound is not extensively detailed in the surveyed literature, the principles of derivatization are widely applied to related compounds like other diterpenoids and triterpenoids to improve analytical performance. researchgate.netxjtu.edu.cn The process allows for more sensitive and selective measurement, which is crucial for detailed analysis, especially of complex mixtures or biological samples. jasco-global.comnih.gov

Column Chromatography for Purification and Isolation

Column chromatography is an essential purification technique used extensively in synthetic chemistry to isolate desired compounds from reaction mixtures. nih.gov This method separates substances based on their differential adsorption onto a stationary phase while a mobile phase flows through it. nih.gov In the synthesis and derivatization of this compound, column chromatography is a routine and critical step for purification.

Researchers frequently use silica (B1680970) gel as the stationary phase to purify this compound and its various synthetic derivatives. ucf.edu The choice of the mobile phase, typically a mixture of non-polar and slightly more polar organic solvents, is optimized to achieve effective separation. For instance, crude products from reactions involving podocarpic acid derivatives are often subjected to column chromatography to isolate the pure target compounds. ucf.edu Flash chromatography, a variation that uses pressure to speed up the process, is also employed.

| Compound/Mixture | Stationary Phase | Mobile Phase System (Eluent) | Reference |

| Crude product containing this compound | Silica Gel | Dichloromethane-Hexane (1:2) | |

| Crude product containing Aziridine (B145994) derivative of this compound | Silica Gel (63–200 mesh) | Not specified in detail | ucf.edu |

| Crude product from hydrogenation reactions | Alumina | Hexane, followed by Hexane-Ether (4:1) | grafiati.com |

This table summarizes examples of column chromatography conditions used in the purification of this compound and related derivatives as documented in the literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. libretexts.org It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds in the molecule. docbrown.info The resulting IR spectrum provides a unique "fingerprint" of the molecule. docbrown.infodocbrown.info

The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks are associated with C-H bonds, the ester carbonyl group (C=O), and the ether linkage on the aromatic ring. ucf.edu

The region above 1500 cm⁻¹ is known as the functional group region, where absorptions are typically due to simple stretching vibrations. libretexts.orgspectroscopyonline.com For this compound, the key absorptions in this region confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Indicated | Reference |

| 2933 | C-H Stretch (Aliphatic) | Methyl (CH₃) and Methylene (CH₂) groups in the alkane-like rings | ucf.edu |

| 1720 | C=O Stretch (Carbonyl) | Ester group (COOCH₃) | ucf.edu |

| 1609, 1575, 1496 | C=C Stretch (Aromatic) | Aromatic Ring | ucf.edu |

| 1238 | C-O Stretch (Asymmetric) | Aryl-alkyl ether (Ar-O-CH₃) and Ester (C-O) | ucf.edu |

| 1039 | C-O Stretch (Symmetric) | Aryl-alkyl ether (Ar-O-CH₃) | ucf.edu |

This table presents the significant infrared absorption bands for this compound and their corresponding functional group assignments.

The strong absorption at 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an ester. docbrown.infodocbrown.info The peaks around 2933 cm⁻¹ are typical for C-H stretching vibrations of the saturated carbon framework. libretexts.org The absorptions in the 1609-1496 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the aromatic ring. Finally, the strong bands at 1238 cm⁻¹ and 1039 cm⁻¹ are assigned to the C-O stretching vibrations of the methoxy (B1213986) group on the aromatic ring and the ester group, respectively. ucf.edu

Computational Chemistry and Molecular Modeling of Methyl O Methylpodocarpate Systems

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and inherent reactivity of molecules. nih.gov These methods solve the Schrödinger equation to determine the electron distribution and energy levels within a molecule, providing a detailed picture of its chemical nature. nih.govnih.gov For a molecule like Methyl O-methylpodocarpate, QM calculations can elucidate several key properties:

Electron Distribution and Molecular Orbitals: QM can map the electron density, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will react with other chemical species. For instance, the calculated distribution can suggest the most likely sites for electrophilic aromatic substitution on the C-ring or nucleophilic attack at the ester carbonyl group.

Reaction Mechanisms and Transition States: QM methods are invaluable for studying reaction pathways. nih.gov By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the feasibility and kinetics of a chemical transformation. This could be applied to understand the derivatization of this compound or its metabolic fate.

Spectroscopic Properties: QM can predict various spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm molecular structure.

While specific QM studies on this compound are scarce, the application of these methods to related heterocyclic and organic compounds is common. acs.org For example, semi-empirical (like MNDO) and Density Functional Theory (DFT) methods are often used to analyze the geometry and electronic factors that control reaction selectivity in complex molecules. nih.govacs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. mdpi.commdpi.com This method is central to structure-based drug design, helping to understand and predict ligand-protein recognition. nih.gov

Docking algorithms explore numerous possible conformations of the ligand within the binding site of a receptor, calculating a score for each pose that estimates the binding affinity (often expressed as binding energy in kcal/mol). mdpi.com A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Example of Molecular Docking Data for Diterpene Analogs Against Therapeutic Targets (Note: This data is from related compounds and serves as an illustration for the methodology.)

| Compound | Target Protein | Estimated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pterolobirin H Analogue (15) | iNOS | -8.15 | mdpi.com |

| Pterolobirin H Analogue (16) | iNOS | -7.39 | mdpi.com |

| Pterolobirin H Analogue (3) | Caspase 8 | -7.07 | mdpi.com |

A critical output of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are crucial for stable binding.

In the study of the podocarpic acid derivative against influenza HA, docking revealed that the compound binds to a pocket surrounded by specific residues, preventing the conformational changes required for viral fusion. scispace.com Under acidic conditions, a new binding site was identified, with key interactions involving residues such as HA1-Lys278, HA1-Ser289, HA2-Ile55, and HA2-Thr60. scispace.com Likewise, for the pterolobirin H analogue targeting iNOS, docking simulations identified hydrogen bonds with GLU371 and TYR367, and hydrophobic interactions with VAL346 and PRO344. mdpi.com Analyzing these interactions helps in understanding the source of binding affinity and provides a roadmap for designing more potent derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational flexibility of the ligand and the stability of its interaction with the receptor in a simulated physiological environment. db-thueringen.de

For instance, MD simulations were used to validate the docking results for the podocarpic acid derivative targeting influenza HA, confirming that the inhibitor's binding stabilized the protein structure. scispace.com In another study, MD simulations of dehydroabietic acid derivatives (structurally similar to podocarpic acid) with the Shaker KV channel showed how the compounds reoriented themselves at the lipid-protein interface to find a stable binding pose. nih.gov Such simulations could be used to test the stability of this compound in the binding sites of potential targets, providing a more realistic assessment of its binding than docking alone.

In Silico Prediction of Bioactivity

In silico tools can predict a compound's potential biological activities based on its chemical structure, a process often referred to as bioactivity prediction or virtual screening. mdpi.com These predictions are made by comparing the query molecule to large databases of compounds with known activities, using algorithms that identify correlations between chemical structures and biological effects. scribd.com

Podocarpic acid and its derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties. nih.govaustinpublishinggroup.com For example, certain synthetic derivatives of podocarpic acid have shown significant cytotoxicity against human epidermoid carcinoma cell lines. nih.gov Other derivatives have been investigated as cytokine release inhibitors, relevant for treating inflammation. researchgate.net

Given this precedent, in silico bioactivity prediction platforms could be employed to screen this compound against a vast array of biological targets. By analyzing its structural features, these programs can generate a list of probable biological activities, helping to prioritize which experimental assays are most likely to yield positive results. This approach accelerates the discovery process by focusing laboratory resources on the most promising avenues of research.

Q & A

Q. How should researchers structure a literature review to identify gaps in this compound studies?

- Methodological Answer : Use systematic review protocols (PRISMA guidelines) to screen databases (PubMed, SciFinder). Map trends using bibliometric tools (VOSviewer) and prioritize understudied areas (e.g., metabolic stability, toxicity profiles). Critically evaluate methodological biases in existing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.